molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Cat. No. B2627013
CAS RN: 442557-49-5
M. Wt: 402.406
InChI Key: KHDKUUBVGXKTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, vasodilation, and inflammation. BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other pain-related disorders.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2H-1,3-benzodioxol-5-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy in inducing apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for the development of new anticancer therapies .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell membranes and inhibit essential enzymatic processes, which could be useful in developing new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has been found to reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of these diseases .

Anti-inflammatory Applications

Due to its ability to modulate inflammatory pathways, this compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases, suggesting its potential use in treating conditions like arthritis and inflammatory bowel disease .

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDKUUBVGXKTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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